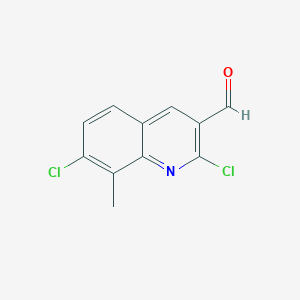

2,7-二氯-8-甲基喹啉-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

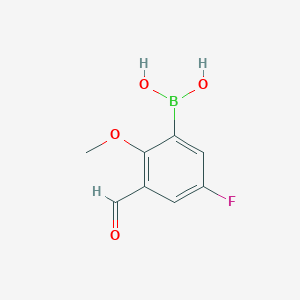

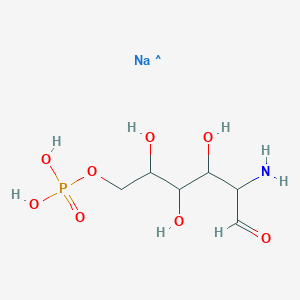

2,7-Dichloro-8-methylquinoline-3-carbaldehyde is a compound related to the family of chloroquinoline-3-carbaldehydes, which are of significant interest in organic and medicinal chemistry due to their potential applications in synthesizing biologically active compounds and their versatile chemical reactivity .

Synthesis Analysis

The synthesis of chloroquinoline-3-carbaldehydes, including 2,7-Dichloro-8-methylquinoline-3-carbaldehyde, typically involves the use of Vilsmeier's reagent in phosphoryl chloride solution or alternative chlorinating agents like phosphorus pentachloride. Acetanilides are converted into chloroquinoline-3-carbaldehydes through a series of transformations, including the formation of imidoyl chloride and N-(α-chlorovinyl)aniline intermediates, followed by diformylation and cyclization . A modified procedure using phosphorus pentachloride has been reported to provide good yields for activated acetanilides .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde is not detailed in the provided papers, related compounds such as 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone have been synthesized and characterized, indicating the potential for complexation with metals and the formation of chiral, hydrogen-bonded supramolecular structures .

Chemical Reactions Analysis

Chloroquinoline-3-carbaldehydes are versatile intermediates that can undergo various chemical reactions. They can react with hetaryl-acetonitriles to form condensation products or undergo intramolecular nucleophilic substitution to yield cyclic ionic compounds . Additionally, they can participate in the Vilsmeier-Haack reaction, leading to dichloroquinoline-3-carbaldehydes and subsequent rearrangements . Chlorination reactions of these aldehydes can produce carbonyl chlorides and dichloromethylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-Dichloro-8-methylquinoline-3-carbaldehyde are not explicitly discussed in the provided papers. However, the general properties of chloroquinoline-3-carbaldehydes can be inferred, such as their reactivity towards nucleophiles, ability to form complexes with metals, and their potential to undergo various organic transformations to yield a wide range of products . The solvent-free synthesis of related compounds suggests that these aldehydes can be manipulated under environmentally friendly conditions, which is advantageous for sustainable chemistry practices .

科学研究应用

合成和化学性质

最近的研究探讨了2-氯喹啉-3-甲醛及相关类似物,包括2,7-二氯-8-甲基喹啉-3-甲醛的化学。这些化合物在合成喹啉环系统和构建融合或二元喹啉-咪唑杂环系统方面起着重要作用。这些化合物的合成方法和化学反应突显了它们在创造具有重要应用价值的多样分子结构方面的潜力 (Hamama et al., 2018)。

抗菌和抗氧化活性

从2-氯喹啉-3-甲醛和2-氯-8-甲基喹啉-3-甲醛合成的喹啉衍生物显示出对革兰氏阳性和阴性细菌均有良好的抗菌活性。此外,这些化合物表现出中等抗氧化活性,展示了它们作为治疗剂的潜力。Zeleke等人(2020年)进行的研究全面分析了这些喹啉衍生物的抗菌和抗氧化性能,为进一步研究它们在医学和药理学中的应用奠定了基础 (Zeleke et al., 2020)。

缓蚀

对喹啉衍生物(包括2,6-二氯喹啉-3-甲醛)在盐酸溶液中对低碳钢的缓蚀性能进行的研究表明,这些化合物是优秀的缓蚀剂。它们在金属表面的吸附遵循Langmuir吸附模型,展示了它们在保护金属免受腐蚀方面的潜力。这项研究为喹啉衍生物在工业过程中的应用开辟了新的途径,特别是在材料科学和工程领域 (Lgaz et al., 2017)。

分子开关和光物理学

7-羟基-4-甲基喹啉-8-甲醛的光物理学,这是与2,7-二氯-8-甲基喹啉-3-甲醛密切相关的化合物,展示了这些分子作为光驱动分子开关的潜力。该研究突出了光诱导氢原子转移的过程,暗示了在开发新的光电子设备方面的应用 (Lapinski et al., 2009)。

抗菌金属配合物

从2-氯-6-甲基喹啉-3-甲醛合成的Methylquinolino[3,2-b][1,5]苯二氮杂环和Methylquinolino[3,2-b][1,5]苯噁二氧杂环及其金属配合物展示了显著的抗菌活性。这项研究表明了喹啉衍生物在形成金属配合物方面的潜力,这些金属配合物可能作为有效的抗菌剂,有助于开发新类抗生素 (Basavaraju et al., 2007)。

安全和危害

属性

IUPAC Name |

2,7-dichloro-8-methylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c1-6-9(12)3-2-7-4-8(5-15)11(13)14-10(6)7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYWEFPNGJCTKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563030 |

Source

|

| Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |

CAS RN |

131923-69-8 |

Source

|

| Record name | 2,7-Dichloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)